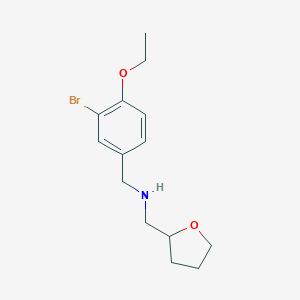OXY]PHENYL}METHYL)AMINE](/img/structure/B275926.png)
[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzyl Ether: The benzyl ether linkage is formed by reacting the phenol derivative with a benzyl halide under basic conditions.
Final Coupling: The final step involves coupling the [2-(4-chlorophenyl)ethyl]amine with the benzyl ether derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion back to the amine form.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
[2-(4-chlorophenyl)ethyl]amine: Lacks the benzyl ether and tetrazole functionalities.
[3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the [2-(4-chlorophenyl)ethyl] group.
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}alcohol: Contains an alcohol group instead of an amine.
Uniqueness
The uniqueness of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of aromatic and heterocyclic structures, which provide a versatile platform for chemical modifications. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H20ClN5O |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H20ClN5O/c23-19-11-9-17(10-12-19)13-14-24-16-18-5-4-8-21(15-18)29-22-25-26-27-28(22)20-6-2-1-3-7-20/h1-12,15,24H,13-14,16H2 |
Clave InChI |
AHDZRJFKSTZQGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)


![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
